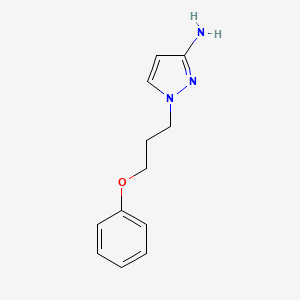

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

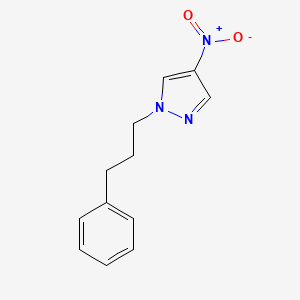

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, commonly known as 3-Phenoxypropylpyrazolamine, is an organic compound that has been the subject of scientific research for many years. It is a derivative of pyrazole, a heterocyclic compound with a five-membered ring structure containing three nitrogen atoms and two carbon atoms. 3-Phenoxypropylpyrazolamine has been used in a variety of applications, including as an intermediate for the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a stabilizer for certain metal complexes. It has also been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.

科学的研究の応用

Synthesis of Heterocyclic Compounds

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine is a valuable precursor in the synthesis of a wide range of heterocyclic compounds. It has been utilized to produce pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and phenols, highlighting its importance in the field of synthetic chemistry (Gomaa & Ali, 2020).

Biological and Therapeutic Applications

The compound's derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects. Conjugation of this compound significantly enhances its biological activity, although the challenge of low absorption remains. This illustrates the compound's potential in developing new therapeutic agents with improved efficacy and safety profiles (Pei et al., 2016).

Drug Metabolism and Pharmacokinetics

Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions. This compound derivatives have been studied for their interactions with cytochrome P450 isoforms, which play a pivotal role in drug metabolism. The selectivity of these interactions can influence the pharmacokinetic properties of drugs, offering insights into the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).

作用機序

Target of Action

It’s structurally related to a compound known as 1,3,4-trihydroxy-5- (3-phenoxypropyl)-cyclohexane-1-carboxylic acid, which targets 3-dehydroquinate dehydratase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

Compounds with similar structures have been found to inhibit hiv-1 protease , suggesting that 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential similarity to other compounds, it may influence the shikimate pathway or pathways related to HIV-1 protease .

Pharmacokinetics

A structurally related compound, 101bhg-d01, was found to be rapidly absorbed into plasma with a half-life of about 30 hours . It was mainly excreted in feces . These findings might provide some insights into the ADME properties of this compound.

Result of Action

Related compounds have been found to exhibit inhibitory effects on hiv-1 protease , suggesting that this compound might have similar effects.

Action Environment

For instance, a related compound, 1-(3-phenoxypropyl) pyridazin-1-ium bromide, has been studied for its corrosion inhibition properties in an acidic environment .

特性

IUPAC Name |

1-(3-phenoxypropyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-12-7-9-15(14-12)8-4-10-16-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHXIHIDQDOTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)